5-(biphenyl-4-yl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
5-(Biphenyl-4-yl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a spirocyclic compound characterized by a fused furopyrrole-indene core substituted with biphenyl and methylphenyl groups. Its structural complexity arises from the spirojunction at the pyrrole and indene rings, which creates a rigid three-dimensional framework.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(4-phenylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23NO5/c1-19-11-13-22(14-12-19)28-26-27(33(39-28)29(35)24-9-5-6-10-25(24)30(33)36)32(38)34(31(26)37)23-17-15-21(16-18-23)20-7-3-2-4-8-20/h2-18,26-28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXSZRZUIHMEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6(O2)C(=O)C7=CC=CC=C7C6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(biphenyl-4-yl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C25H24N2O4
- Molecular Weight : 420.47 g/mol
- XLogP : 5.1 (indicating lipophilicity)
Research indicates that the biological activity of this compound may stem from its ability to interact with various biological pathways. Preliminary studies suggest that it may exhibit anti-cancer properties through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anti-proliferative effects.
- Mechanistic Studies : Investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
In addition to anticancer properties, there are indications that this compound may possess antimicrobial activity:
- Bacterial Inhibition : Preliminary tests have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Study 1: Anticancer Efficacy in Multicellular Spheroids
A study conducted by Fayad et al. (2019) screened a library of compounds, including our target compound, on multicellular spheroids to evaluate their anticancer efficacy. The results indicated that this compound significantly inhibited spheroid growth compared to controls, suggesting its potential as a therapeutic agent in solid tumors .
Study 2: Mechanistic Insights into Antimicrobial Action
Another research effort focused on elucidating the antimicrobial mechanism of this compound. It was found to disrupt bacterial cell membrane integrity and inhibit biofilm formation in pathogenic strains .
Data Tables
Comparison with Similar Compounds
Key Observations:
- Synthetic Accessibility : Analogous spirocyclic compounds are synthesized via reflux in DMF with aryl aldehydes or amines, as seen in related pyrrolo-thiazolo-pyrimidine systems .
Challenges in Comparative Analysis
- Data Gaps: Limited experimental data on the target compound necessitate extrapolation from analogs.
- Synthetic Complexity : Multi-step syntheses and low yields (e.g., 62% for pyrrol-2-one derivatives ) may hinder large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
